2-Methyl-3-(2-phenylhydrazinylidene)quinolin-4(3H)-one
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Overview
Description
2-Methyl-3-(2-phenylhydrazinylidene)quinolin-4(3H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-phenylhydrazinylidene)quinolin-4(3H)-one typically involves the condensation of 2-methylquinoline-4-one with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-phenylhydrazinylidene)quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-phenylhydrazinylidene)quinolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many biologically active compounds.
2-Methylquinoline: A precursor in the synthesis of various derivatives.
Phenylhydrazine: A reagent used in the synthesis of hydrazine derivatives.
Uniqueness
2-Methyl-3-(2-phenylhydrazinylidene)quinolin-4(3H)-one is unique due to its specific structure, which combines the quinoline core with a phenylhydrazine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
804560-98-3 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-methyl-3-phenyldiazenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13N3O/c1-11-15(19-18-12-7-3-2-4-8-12)16(20)13-9-5-6-10-14(13)17-11/h2-10H,1H3,(H,17,20) |
InChI Key |
URNFBLYPMDXPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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